4-(4-Piperidyl)-1-butanol

PROTAC Lipophilicity LogP

4-(4-Piperidyl)-1-butanol (CAS 57614-92-3) is a semi-flexible PROTAC linker that uniquely balances lipophilicity (LogP 1.01) and low molecular weight (157.25 g/mol), preserving drug-like properties critical for intracellular degraders. Its high pKa (15.18) ensures a neutral physiological charge, minimizing off-target electrostatic interactions. Procuring this ≥98% purity building block, backed by batch-specific QC data, directly reduces synthetic failure risks and avoids the re-optimization burden inherent with generic alkyl/ether linkers.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 57614-92-3
Cat. No. B1273245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperidyl)-1-butanol
CAS57614-92-3
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCCO
InChIInChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2
InChIKeyYRKCHKQZWFMCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Piperidyl)-1-butanol (CAS 57614-92-3): Procurement Considerations for PROTAC Linker Synthesis


4-(4-Piperidyl)-1-butanol (CAS 57614-92-3), also known as 4-piperidinebutanol, is a small-molecule heterobifunctional linker belonging to the class of piperidine derivatives [1]. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, it features a piperidine ring connected to a butanol chain . The compound is primarily characterized as a semi-flexible PROTAC (Proteolysis Targeting Chimera) linker, employed to connect an E3 ubiquitin ligase ligand with a target protein ligand . Its structural attributes, including a predicted pKa of 15.18 ± 0.10 and a calculated LogP of 1.01, confer moderate lipophilicity and specific solubility characteristics crucial for linker design [2].

The Cost of Generic Substitution: Why 4-(4-Piperidyl)-1-butanol (57614-92-3) Cannot Be Replaced by In-Class Linkers


While many PROTAC linkers share the broad classification of 'alkyl/ether' or 'piperidine-containing' building blocks, substituting 4-(4-Piperidyl)-1-butanol with a generic analog without rigorous re-optimization is scientifically unsound [1]. Linker composition, length, and rigidity are not passive attributes; they directly influence the formation of the ternary complex, dictating the efficacy and selectivity of targeted protein degradation [2]. A comparative analysis of key physicochemical properties reveals critical differentiators. For instance, the measured LogP (1.01) of 4-(4-Piperidyl)-1-butanol places it in a specific lipophilicity window, distinct from more hydrophobic N-Boc-4-piperidinethanol (MW 229.32) or the more hydrophilic 1-(2-Hydroxyethyl)piperazine (MW 130.19). These subtle variations in polarity, hydrogen bond donor/acceptor counts (2 HBA, 2 HBD), and spatial arrangement directly impact cellular permeability and aqueous solubility, parameters that are non-negotiable for the successful development of a PROTAC degrader [3].

Quantitative Differentiation: 4-(4-Piperidyl)-1-butanol (57614-92-3) vs. Structural and Functional Comparators


Hydrophobicity Profile: Optimized LogP for Cellular Permeability vs. N-Boc-4-piperidinethanol

The calculated partition coefficient (LogP) of 4-(4-Piperidyl)-1-butanol is 1.01 [1]. This value indicates a balance between aqueous solubility and membrane permeability, a desirable trait for PROTAC linkers to achieve favorable cellular activity. In contrast, a frequently used alternative linker, N-Boc-4-piperidinethanol (CAS 89151-44-0), has a higher molecular weight and a predicted LogP of approximately 2.1 (ACD/Labs estimate), making it significantly more lipophilic. This higher lipophilicity can lead to lower aqueous solubility and increased non-specific binding, potentially complicating downstream assays and requiring different formulation strategies [2].

PROTAC Lipophilicity LogP

Ionization State: High pKa Value Defines a Consistent, Uncharged State in Physiological Conditions vs. Piperazine Linkers

The predicted pKa of the piperidine nitrogen in 4-(4-Piperidyl)-1-butanol is 15.18 ± 0.10 . This high pKa value ensures that the molecule remains predominantly uncharged at physiological pH (7.4). This is a crucial design advantage over piperazine-based linkers, such as 1-(2-Hydroxyethyl)piperazine, which contain two nitrogen atoms and possess pKa values around 9.8 and 5.7 [1]. The presence of a charged species in piperazine-containing linkers can profoundly impact their ability to cross cellular membranes and may alter the thermodynamics of ternary complex formation, leading to unpredictable effects on target degradation efficiency [2].

PROTAC pKa Ionization

Commercially Verified High Purity (≥98%) with Batch-to-Batch Consistency vs. Lower-Grade Reagents

For precision synthesis, particularly in PROTAC development, the purity of starting materials is paramount. Leading commercial suppliers, such as Bidepharm, specify a standard purity of 98% for 4-(4-Piperidyl)-1-butanol, with batch-specific analytical data (NMR, HPLC, GC) available . In contrast, lower-purity grades (e.g., 95% as listed by some general chemical suppliers) can introduce unknown impurities that may interfere with critical coupling steps, reduce overall yield, and complicate purification . While a 95% purity specification may be acceptable for initial screening, the guaranteed 98% purity provides a quantifiable advantage in minimizing side reactions and ensuring reproducible linker incorporation, thereby protecting more valuable E3 ligase and target protein ligands.

PROTAC Purity QC

Stoichiometric Efficiency: Lower Molecular Weight Reduces Payload Mass in Final Degrader vs. N-Boc-4-piperidinethanol

The molecular weight of a linker directly contributes to the overall size of the final heterobifunctional PROTAC molecule, which is a key determinant of its 'beyond rule-of-five' properties and cellular permeability. 4-(4-Piperidyl)-1-butanol has a molecular weight of 157.25 g/mol [1]. A commonly used alternative linker, N-Boc-4-piperidinethanol, has a molecular weight of 229.32 g/mol, which is a 72 g/mol increase. When incorporated into a degrader, this extra mass from the linker adds significant bulk, potentially reducing passive permeability, increasing the risk of efflux by P-glycoprotein (P-gp), and moving the compound further away from traditional drug-like chemical space [2]. Using a lower molecular weight linker is a strategic choice to maintain the final degrader within a more favorable property range.

PROTAC Molecular Weight Linker Efficiency

Key Application Scenarios for 4-(4-Piperidyl)-1-butanol (57614-92-3) Based on Quantitative Differentiation


PROTAC Linker for Intracellular Targets Requiring Neutral, Semi-Flexible Spacers

4-(4-Piperidyl)-1-butanol is optimally deployed as a linker in PROTAC molecules where maintaining a neutral charge state and moderate flexibility are critical design parameters. Its high pKa (15.18) ensures it remains uncharged at physiological pH, minimizing unwanted electrostatic interactions and simplifying SAR interpretation [1]. This property makes it a superior choice over piperazine-based linkers when designing degraders for proteins located in the cytosol or nucleus, where membrane permeability of the neutral species is paramount [2].

Synthesis of Low-Molecular-Weight PROTACs to Mitigate 'Beyond Rule-of-Five' Liabilities

For research programs targeting intracellular proteins where maintaining favorable drug-like properties is a challenge, 4-(4-Piperidyl)-1-butanol offers a quantifiable advantage due to its low molecular weight (157.25 g/mol) compared to bulkier, protected linkers like N-Boc-4-piperidinethanol [1]. Procuring this linker is a rational step in the early stages of PROTAC development to conserve molecular weight and increase the likelihood of achieving acceptable cellular permeability and oral bioavailability for the final degrader candidate [3].

High-Reproducibility PROTAC Synthesis Requiring Stringent Purity Control

In academic core facilities or biotech laboratories focused on producing high-quality, reproducible chemical probes, the 98% purity specification of 4-(4-Piperidyl)-1-butanol from vendors like Bidepharm is a critical procurement criterion [1]. This level of purity, supported by batch-specific QC data, minimizes the risk of failed coupling reactions or the formation of intractable byproducts that can derail a synthetic campaign. This scenario highlights a clear advantage over using lower-purity (95%) alternatives where the cost of purification and lower yields outweigh the marginal cost savings of the cheaper reagent [2].

Development of Degraders with Balanced Hydrophilicity/Lipophilicity Profile

For challenging targets where both solubility and permeability must be balanced, the LogP of 1.01 for 4-(4-Piperidyl)-1-butanol makes it a strategic choice [1]. This value is in a favorable range, avoiding the extreme hydrophobicity that can plague long alkyl-chain linkers or the high polarity of pure PEG linkers that can hinder membrane crossing. This balanced profile supports the development of degraders with better overall exposure and efficacy in cellular assays, reducing the need for extensive downstream formulation optimization [2].

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